![molecular formula C21H27N3O B589954 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine CAS No. 47448-66-8](/img/structure/B589954.png)
3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine
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Overview
Description
The compound “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine” is a chemical compound with a complex structure. It is related to Bendazac, also known as Bendazolic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex. According to the data retrieved, the molecular formula of a related compound, “{3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl}dimethylamine oxide”, is C19H23N3O2 . The molecular weight is 325.405 Da . For “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine”, the molecular formula is C21H27N3O , and the molecular weight is 337.5 g/mol .Scientific Research Applications
Prodrug Development
This compound has been studied as a mutual prodrug, combining the therapeutic effects of cephazolin and benzydamin . Prodrugs are medications or compounds that, upon administration, are metabolized into a pharmacologically active drug. In this case, the compound acts as a carrier for both cephazolin, an antibiotic, and benzydamin, an anti-inflammatory drug, potentially enhancing their bioavailability and reducing side effects.
Anti-Inflammatory Applications
The compound is related to bendazac, which is known for its local anti-inflammatory properties . Bendazac has been used in medicine for its anti-inflammatory activity, and derivatives like 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine may offer similar benefits, possibly with improved pharmacokinetics or efficacy.
Enhanced Drug Absorption
Research indicates that certain salts of bendazac, which is structurally related to the compound , show improved absorption when administered orally . This suggests that derivatives of bendazac, including 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine, could be formulated to enhance systemic availability when taken by mouth.
Pharmacological Properties
Compounds with the general formula related to 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine have been claimed to possess valuable pharmacological properties . These properties may include, but are not limited to, anti-inflammatory, analgesic, or antimicrobial activities, which could be harnessed in various therapeutic contexts.
Molecular Salt Formation
The ability to form molecular salts with other pharmacologically active compounds, as seen in the mutual prodrug development, is a significant application . This property can be utilized to create new drug formulations with desired therapeutic profiles and targeted delivery mechanisms.
Therapeutic Treatments via Oral Administration
The discovery that certain derivatives of bendazac can be used orally for therapeutic treatments as agents with a normalizing effect on blood lipids extends the use of these compounds beyond topical applications . This opens up new avenues for treating conditions related to lipid metabolism disorders.
Crystal Engineering
The compound has been involved in crystal engineering studies to understand its interactions at the molecular level . These studies can inform the design of better drug delivery systems and more stable pharmaceutical formulations.
Mechanism of Action
While the specific mechanism of action for “3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-diethylpropan-1-amine” is not available, Bendazac, a related compound, has been studied for its principal action in inhibiting the denaturation of proteins, an effect that has primarily proven useful in managing and delaying the progression of ocular cataracts .
properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJSMFIGONURK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676587 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-diethylaminopropyloxy)-1H-indazole | |
CAS RN |
47448-66-8 |
Source
|
Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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